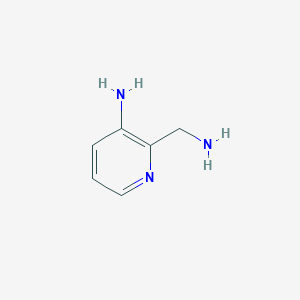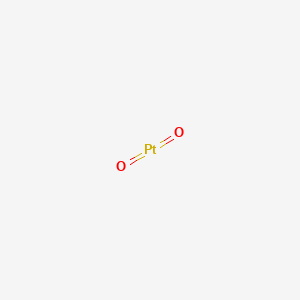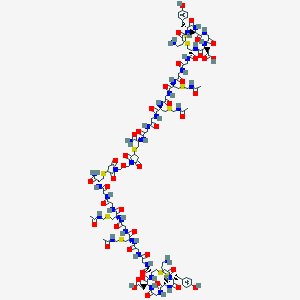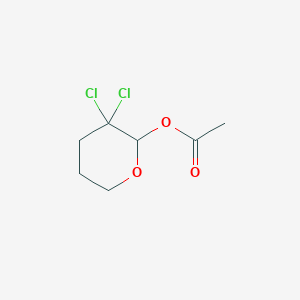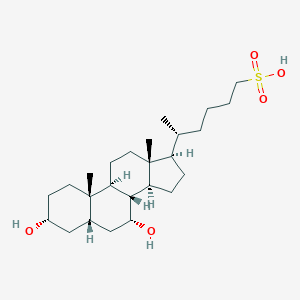
Homocdc-sul
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Homocdc-sul is a chemical compound that has been used in scientific research for many years. It is a synthetic molecule that is used to study the biochemical and physiological effects of certain compounds on living organisms. Homocdc-sul is a highly complex chemical compound that has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of Homocdc-sul is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in living organisms. This inhibition can lead to changes in the biochemical and physiological processes of the organism, which can be studied to better understand the effects of certain compounds.
Efectos Bioquímicos Y Fisiológicos
Homocdc-sul has been shown to have a wide range of biochemical and physiological effects on living organisms. These effects can vary depending on the concentration of the compound, the duration of exposure, and the specific organism being studied. Some of the effects of Homocdc-sul include changes in gene expression, alterations in protein synthesis, and changes in cellular metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Homocdc-sul in lab experiments is its versatility. It can be used in a wide range of scientific research applications and can provide valuable insights into the biochemical and physiological effects of certain compounds. However, there are also some limitations to using Homocdc-sul in lab experiments. For example, the compound can be highly toxic to certain organisms and can cause significant damage if not used properly.
Direcciones Futuras
There are many potential future directions for research involving Homocdc-sul. Some possible areas of research include the development of new drugs and therapies, the study of various diseases and conditions, and the exploration of new biochemical and physiological processes. As technology continues to advance, it is likely that new and innovative uses for Homocdc-sul will continue to emerge.
Conclusion:
In conclusion, Homocdc-sul is a highly complex synthetic molecule that has been used in scientific research for many years. It is a versatile compound that can be used in a wide range of research applications and can provide valuable insights into the biochemical and physiological effects of certain compounds. While there are some limitations to using Homocdc-sul in lab experiments, its potential for future research is vast. As scientists continue to explore the possibilities of this compound, it is likely that new and exciting discoveries will continue to emerge.
Métodos De Síntesis
Homocdc-sul is a synthetic molecule that is created through a complex chemical synthesis process. The first step in the synthesis process is the creation of a precursor molecule, which is then transformed into Homocdc-sul through a series of chemical reactions. The synthesis process of Homocdc-sul is highly complex and requires the use of specialized equipment and techniques.
Aplicaciones Científicas De Investigación
Homocdc-sul is used in scientific research to study the biochemical and physiological effects of certain compounds on living organisms. It is often used in the development of new drugs and therapies, as well as in the study of various diseases and conditions. Homocdc-sul is a highly versatile compound that can be used in a wide range of scientific research applications.
Propiedades
Número CAS |
145523-80-4 |
|---|---|
Nombre del producto |
Homocdc-sul |
Fórmula molecular |
C25H44O5S |
Peso molecular |
456.7 g/mol |
Nombre IUPAC |
(5R)-5-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexane-1-sulfonic acid |
InChI |
InChI=1S/C25H44O5S/c1-16(6-4-5-13-31(28,29)30)19-7-8-20-23-21(10-12-25(19,20)3)24(2)11-9-18(26)14-17(24)15-22(23)27/h16-23,26-27H,4-15H2,1-3H3,(H,28,29,30)/t16-,17+,18-,19-,20+,21+,22-,23+,24+,25-/m1/s1 |
Clave InChI |
IANJIVUFAULQJH-SHUSUIPQSA-N |
SMILES isomérico |
C[C@H](CCCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC(CCCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
SMILES canónico |
CC(CCCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Sinónimos |
3,7-dihydroxy-25-homocholane-25-sulfonate 3alpha,7alpha-dihydroxy-25-homo-5beta-cholane-25-sulfonate homoCDC-sul |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



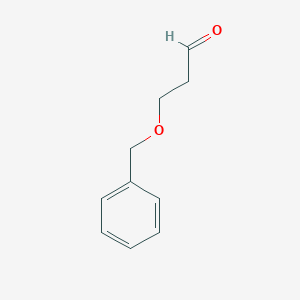
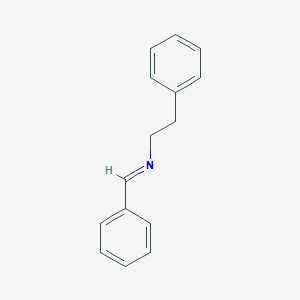
![Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B121209.png)
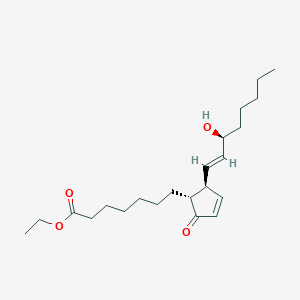
![N-Methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B121217.png)
![2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B121218.png)
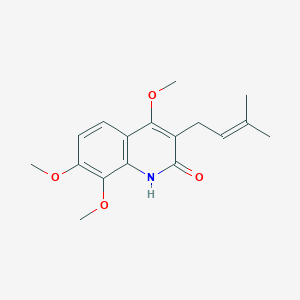
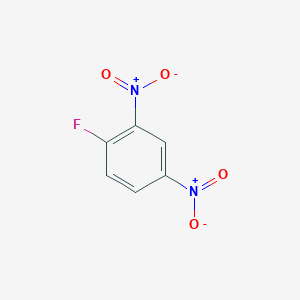
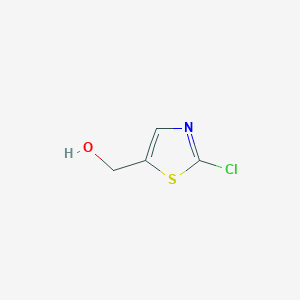
![2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine](/img/structure/B121224.png)
